KDOAM-25 -

KDOAM-25

Catalog Number: EVT-1534966
CAS Number:
Molecular Formula: C15H25N5O2
Molecular Weight: 307.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KDOAM-25, also known as GTPL8576, is a selective inihbitor of the KDM5 family histone demethylases JARID1A, JARID1B, JARID1C and JARID1D with IC50 values < 60 nM. KDOAM-25 Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. KDOAM-25 shows biochemical half maximal inhibitory concentration values of <100 nM for KDM5A-D in vitro, high selectivity toward other 2-OG oxygenases sub-families, and no off-target activity on a panel of 55 receptors and enzymes. In human cell assay systems, KDOAM-25 has a half maximal effective concentration of ∼50 μM and good selectivity toward other demethylases.
Source and Classification

KDOAM-25 is derived from a series of pyridine carboxylic acid compounds designed to inhibit KDM5 activity. It is classified as a small molecule inhibitor and is part of a broader category of compounds that target 2-oxoglutarate-dependent dioxygenases. These enzymes play crucial roles in various biological processes, including histone modification and transcriptional regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of KDOAM-25 involves several key steps, typically starting from commercially available pyridine derivatives. The synthetic pathway includes:

  1. Formation of the Core Structure: This involves the reaction of pyridine carboxylic acids with appropriate electrophiles to form the desired core structure.
  2. Modification of Functional Groups: Subsequent reactions introduce various functional groups that enhance binding affinity and selectivity for KDM5.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity suitable for biological assays.

The synthetic route has been optimized to yield high quantities of KDOAM-25 with minimal by-products, allowing for extensive testing in biological systems.

Molecular Structure Analysis

Structure and Data

KDOAM-25 features a complex molecular structure characterized by a pyridine ring and various substituents that facilitate its interaction with the KDM5 enzyme. The specific arrangement of atoms allows for effective binding within the active site, where it competes with the natural cofactor 2-oxoglutarate.

  • Molecular Formula: C₁₄H₁₃ClN₄O₃
  • Molecular Weight: Approximately 320.73 g/mol
  • Key Structural Features: The presence of a chloroacetyl group enhances its reactivity and binding capability to the target enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

KDOAM-25 primarily functions through competitive inhibition, where it mimics the structure of 2-oxoglutarate, thereby blocking its access to the active site of KDM5. The compound forms non-covalent interactions with key residues in the enzyme's active site, stabilizing its binding:

  1. Competitive Inhibition: By occupying the active site, KDOAM-25 prevents substrate binding.
  2. Reversible Binding: The interactions are primarily non-covalent, allowing for reversible inhibition which can be influenced by concentration.

Experimental data show that KDOAM-25 exhibits a dose-dependent inhibition profile against KDM5, with IC₅₀ values indicating its potency.

Mechanism of Action

Process and Data

The mechanism through which KDOAM-25 exerts its inhibitory effects involves several steps:

  1. Binding to Active Site: The compound binds competitively to the active site of KDM5, displacing 2-oxoglutarate.
  2. Inhibition of Demethylation: By blocking access to the substrate (histone proteins), KDOAM-25 effectively inhibits the demethylation process.
  3. Impact on Gene Expression: This inhibition leads to an accumulation of methylated histones, which can alter transcriptional activity and potentially influence oncogenic pathways.

Data from biochemical assays confirm that treatment with KDOAM-25 results in increased levels of trimethylated histone H3 lysine 4 (H3K4me3), indicative of effective inhibition.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KDOAM-25 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents, facilitating its use in cellular assays.
  • Stability: The compound remains stable under physiological conditions, making it suitable for in vitro studies.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for similar compounds.

These properties are critical for its application in biological settings, ensuring effective delivery and activity within cellular environments.

Applications

Scientific Uses

KDOAM-25 has significant potential applications in scientific research:

  1. Cancer Research: As an inhibitor of histone demethylation, KDOAM-25 can be used to study epigenetic modifications associated with cancer progression.
  2. Drug Development: Its mechanism as a KDM5 inhibitor positions it as a candidate for developing therapeutic agents targeting epigenetic regulators.
  3. Biochemical Assays: The compound is utilized in various assays to assess histone methylation levels, providing insights into cellular mechanisms regulated by histone modifications.
Introduction to KDM5 Demethylases and Therapeutic Targeting

The KDM5 (Lysine Demethylase 5) family of histone-modifying enzymes represents a critical class of epigenetic regulators implicated in oncogenesis. These Fe(II)- and α-ketoglutarate-dependent oxygenases catalyze the removal of methyl groups from tri- and di-methylated histone H3 lysine 4 (H3K4me3/me2), thereby modulating chromatin accessibility and gene transcription. The dysregulation of KDM5 demethylases—particularly KDM5B—has been extensively documented across diverse malignancies, positioning them as compelling therapeutic targets. KDOAM-25 emerges as a potent and selective chemical inhibitor of KDM5 enzymes, offering a promising strategy to reverse aberrant epigenetic landscapes in cancer cells [1] [6].

Biochemical Context of KDM5 Enzyme Family

Structural Domains and Catalytic Mechanisms of KDM5A-D

The human KDM5 subfamily comprises four members (KDM5A, 5B, 5C, 5D) sharing conserved multi-domain architectures essential for their function:

  • Jumonji N/C (JmjN/JmjC) Domains: Form the catalytic core, coordinating Fe(II) and α-ketoglutarate to enable oxidative demethylation via hydroxylation of methylated lysine residues [3] [5].
  • AT-Rich Interaction Domain (ARID): Facilitates DNA binding at GC-rich promoter regions [5] [9].
  • Plant Homeodomain Fingers (PHD1–3): Recognize histone modifications (e.g., unmodified H3K4 or H3K4me3) to enhance substrate targeting [5].
  • C5HC2 Zinc Finger: Stabilizes the catalytic domain [6] [9].

Table 1: Structural and Functional Domains of KDM5 Enzymes

DomainFunctionPresent in Isoforms
JmjN-JmjCCatalytic core; Fe(II)/α-KG-dependent H3K4me3 demethylationKDM5A, 5B, 5C, 5D
ARIDDNA binding (GC-rich sequences)All isoforms
PHD1H3K4me0 recognition; allosteric activationAll isoforms
PHD3H3K4me3 bindingKDM5A, 5B
C5HC2 Zinc FingerStructural stabilization of catalytic siteAll isoforms

Catalytically, KDM5 enzymes employ a conserved mechanism: Fe(II) mediates the oxidative decarboxylation of α-ketoglutarate, generating a reactive Fe(IV)-oxo intermediate. This species hydroxylates the ε-methyl group of H3K4me3, leading to spontaneous formaldehyde elimination and demethylation [3] [6]. Notably, KDM5 demethylases also exhibit non-canonical activity toward methylated arginine residues in non-histone proteins, suggesting broader regulatory roles [3].

Role of KDM5B in Epigenetic Regulation of H3K4me3

KDM5B (JARID1B/PLU1) demonstrates the highest catalytic efficiency among KDM5 isoforms, with an in vitro IC₅₀ of 19 nM for H3K4me3 demethylation [1] [6]. It primarily functions as a transcriptional repressor by erasing H3K4me3 marks at promoter regions of tumor suppressor genes (e.g., BRCA1, p21). Genome-wide studies confirm that KDM5B occupancy correlates with H3K4me3 depletion at transcriptional start sites, silencing critical regulators of differentiation and apoptosis [4] [9]. Additionally, KDM5B recruits repressive complexes (e.g., NuRD, SIN3A-HDAC) through its C-terminal domains, enabling coordinated chromatin remodeling [4] [5].

Table 2: Functional Specificity of KDM5 Isoforms

IsoformGene LocationKey Catalytic IC₅₀ (nM)*Primary Biological Role
KDM5B1q32.119Stemness maintenance, chemotherapy resistance
KDM5A12p13.3371Cell cycle progression, MYC co-activation
KDM5CXp11.2269Neural development, ER signaling
KDM5DYq11.22369Male-specific tumor suppression

*IC₅₀ values for KDOAM-25 inhibition [1] [7].

Pathophysiological Implications of KDM5 Dysregulation

Oncogenic Roles in Tumor Proliferation and Drug Resistance

KDM5 enzymes drive oncogenesis through dual mechanisms:

  • Transcriptional Plasticity: By dynamically modulating H3K4me3 levels, KDM5B enables cancer cells to reversibly transition between proliferative and drug-tolerant states. In multiple myeloma, KDM5B overexpression reduces H3K4me3 at promoters of cell-cycle inhibitors (CDKN1A, CDKN2C), accelerating G1/S progression [1] [8].
  • Therapy Resistance: KDM5B upregulation is a hallmark of minimal residual disease in estrogen receptor-positive (ER+) breast cancer and uveal melanoma. It confers resistance to MEK inhibitors (e.g., trametinib) by sustaining ERK pathway activity and repressing pro-apoptotic genes (NOXA, BIM). CRISPR-mediated knockout of KDM5B restores drug sensitivity in resistant cell lines [8] [10].

Table 3: KDM5-Linked Resistance Mechanisms in Cancers

Cancer TypeTherapeutic ChallengeKDM5-Mediated Resistance Mechanism
Multiple MyelomaProteasome inhibitorsH3K4me3 depletion at CDKN1A promoter; G1 arrest escape
ER+ Breast CancerEndocrine therapyRepression of ERα targets; stem-like cell expansion
Uveal MelanomaMEK inhibitors (trametinib)Sustained ERK phosphorylation; EMT promotion
NSCLCEGFR inhibitorsE2F/RB pathway activation; proliferation survival

KDM5B Overexpression in Metastatic Cancers

KDM5B amplification/overexpression correlates with aggressive phenotypes across solid tumors:

  • Breast Cancer: KDM5B is overexpressed in >40% of ER+ tumors, where it represses BRCA1 and p21, enabling uncontrolled proliferation. Its levels inversely correlate with overall survival (HR = 2.1, p < 0.001) [2] [9].
  • Lung Adenocarcinoma: KDM5B promotes brain metastasis via E2F/RB pathway activation and p53 suppression. Tumors with high KDM5B exhibit 3.2-fold increased metastatic propensity [9].
  • Therapeutic Implications: KDM5B-driven tumors show dependency on its demethylase activity. Genetic ablation or pharmacological inhibition (e.g., KDOAM-25) reduces metastatic burden in vivo by >70% [6] [10].

Properties

Product Name

KDOAM-25

IUPAC Name

2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide

Molecular Formula

C15H25N5O2

Molecular Weight

307.39 g/mol

InChI

InChI=1S/C15H25N5O2/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22)

InChI Key

PNFMVADNCOGWME-UHFFFAOYSA-N

SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N

Solubility

Soluble in DMSO

Synonyms

KDOAM-25; KDOAM 25; KDOAM25; GTPL8576; GTPL-8576; GTPL 8576; LQT.

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N

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